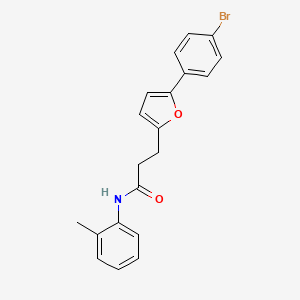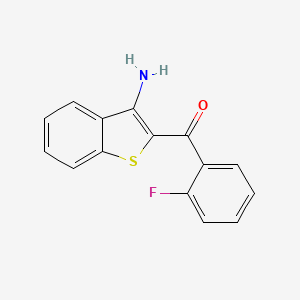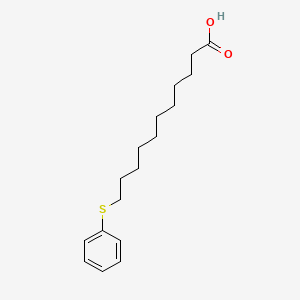![molecular formula C21H10Cl12O3S B11949395 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid CAS No. 67102-96-9](/img/structure/B11949395.png)
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid is a complex organic compound characterized by its unique hexacyclic structure and multiple chlorine substitutions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid involves multiple steps, including chlorination and cyclization reactions The industrial production typically starts with a precursor compound, which undergoes a series of chlorination reactions under controlled conditions to introduce the chlorine atoms This is followed by cyclization to form the hexacyclic structure
Analyse Chemischer Reaktionen
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hexacyclic structure allow it to bind to specific sites on proteins, altering their function and activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid can be compared with other chlorinated hydrocarbons and hexacyclic compounds. Similar compounds include:
Hexachlorocyclohexane: A chlorinated hydrocarbon with a simpler structure and different chemical properties.
Dodecachloropentacycloicosane: Another complex chlorinated hydrocarbon with a different ring structure.
Chlorinated biphenyls: Compounds with multiple chlorine atoms and biphenyl structures, used in various industrial applications.
The uniqueness of this compound lies in its hexacyclic structure and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67102-96-9 |
|---|---|
Molekularformel |
C21H10Cl12O3S |
Molekulargewicht |
767.8 g/mol |
IUPAC-Name |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid |
InChI |
InChI=1S/C21H10Cl12O3S/c1-4-2-5-6(3-7(4)37(34,35)36)9-11(19(29)15(25)13(23)17(9,27)21(19,32)33)10-8(5)16(26)12(22)14(24)18(10,28)20(16,30)31/h2-3,8-11H,1H3,(H,34,35,36) |
InChI-Schlüssel |
CPOACDLLNDIBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1S(=O)(=O)O)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)



![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)

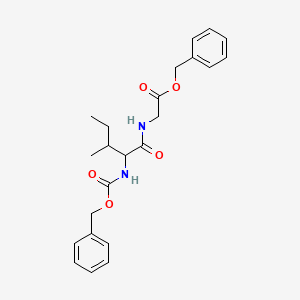
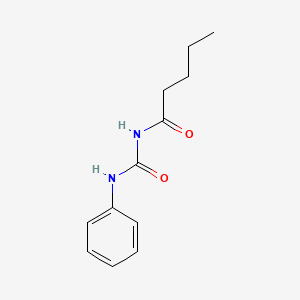
![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)
